molecular formula C11H11NO4 B8164006 Methyl 2-allyl-5-nitrobenzoate

Methyl 2-allyl-5-nitrobenzoate

Cat. No.: B8164006
M. Wt: 221.21 g/mol
InChI Key: LRAGHEXWMSFCPW-UHFFFAOYSA-N
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Description

Methyl 2-allyl-5-nitrobenzoate is an organic compound characterized by a nitro group at the 5th position and a prop-2-en-1-yl group at the 2nd position on a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-allyl-5-nitrobenzoate typically involves the nitration of methyl 2-(prop-2-en-1-yl)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-allyl-5-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Methyl 5-amino-2-(prop-2-en-1-yl)benzoate.

    Reduction: 5-nitro-2-(prop-2-en-1-yl)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-allyl-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-allyl-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The prop-2-en-1-yl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(prop-2-en-1-yl)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl 5-amino-2-(prop-2-en-1-yl)benzoate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

    Methyl 5-nitro-2-(prop-2-en-1-yl)benzoic acid: The ester group is hydrolyzed to a carboxylic acid, altering its solubility and reactivity.

Uniqueness

Methyl 2-allyl-5-nitrobenzoate is unique due to the presence of both a nitro group and a prop-2-en-1-yl group on the benzoate ester. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 5-nitro-2-prop-2-enylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-3-4-8-5-6-9(12(14)15)7-10(8)11(13)16-2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAGHEXWMSFCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of Methyl 2-bromo-5-nitrobenzoate (0.60 g, 2.3 mmol), allyl tri-n-butyltin (0.92 g, 2.8 mmol), lithium chloride (0.29 g, 6.9 mmol), and palladium tetrakis (0.13 g, 0.12 mmol) was heated to reflux for 16 hours in toluene. TLC showed formation of the desired product. The reaction was diluted with EtOAc, washed with brine, and separated. The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography to obtain the title compound.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.92 g
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reactant
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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